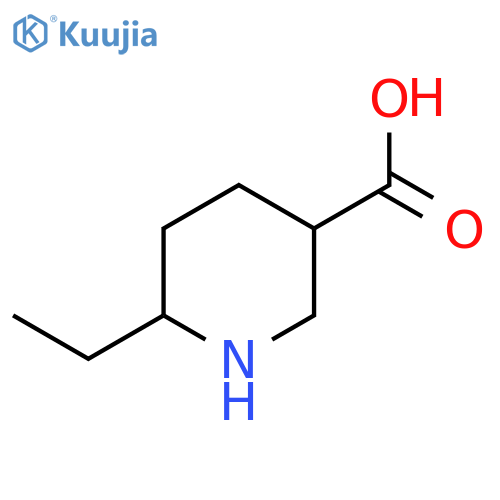

Cas no 1554584-30-3 (6-ethylpiperidine-3-carboxylic acid)

6-ethylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-ethylpiperidine-3-carboxylic acid

- EN300-1477589

- SCHEMBL1439387

- 6-ETHYLPIPERIDINE-3-CARBOXYLICACID

- 1554584-30-3

-

- インチ: 1S/C8H15NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

- InChIKey: MRHQGHWMJRCOMI-UHFFFAOYSA-N

- SMILES: OC(C1CNC(CC)CC1)=O

計算された属性

- 精确分子量: 157.110278721g/mol

- 同位素质量: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- XLogP3: -1.5

6-ethylpiperidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477589-0.1g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 0.1g |

$867.0 | 2023-05-23 | ||

| Enamine | EN300-1477589-2.5g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 2.5g |

$1931.0 | 2023-05-23 | ||

| Enamine | EN300-1477589-0.25g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 0.25g |

$906.0 | 2023-05-23 | ||

| Enamine | EN300-1477589-1.0g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1477589-10.0g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 10g |

$4236.0 | 2023-05-23 | ||

| Enamine | EN300-1477589-2500mg |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 2500mg |

$1931.0 | 2023-09-28 | ||

| Enamine | EN300-1477589-5000mg |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 5000mg |

$2858.0 | 2023-09-28 | ||

| Enamine | EN300-1477589-250mg |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 250mg |

$906.0 | 2023-09-28 | ||

| Enamine | EN300-1477589-10000mg |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 10000mg |

$4236.0 | 2023-09-28 | ||

| Enamine | EN300-1477589-0.05g |

6-ethylpiperidine-3-carboxylic acid |

1554584-30-3 | 0.05g |

$827.0 | 2023-05-23 |

6-ethylpiperidine-3-carboxylic acid 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

6-ethylpiperidine-3-carboxylic acidに関する追加情報

Introduction to 6-ethylpiperidine-3-carboxylic acid (CAS No. 1554584-30-3)

6-ethylpiperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1554584-30-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This piperidine derivative features a carboxylic acid functional group at the 3-position and an ethyl substituent at the 6-position, making it a versatile intermediate for the development of various bioactive molecules.

The structural framework of 6-ethylpiperidine-3-carboxylic acid contributes to its unique chemical properties, which include moderate solubility in polar organic solvents and reactivity suitable for further functionalization. Its piperidine core is a common motif in medicinal chemistry, often found in drugs targeting neurological and cardiovascular systems due to its ability to interact with biological receptors effectively.

In recent years, 6-ethylpiperidine-3-carboxylic acid has garnered attention in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in constructing analogs of existing drugs with improved pharmacokinetic profiles. The carboxylic acid moiety allows for facile derivatization into esters, amides, or salts, enhancing the compound’s applicability in drug design.

One notable application of 6-ethylpiperidine-3-carboxylic acid is in the development of potential treatments for central nervous system (CNS) disorders. Piperidine derivatives are known to modulate neurotransmitter activity, and modifications at the 3-position can fine-tune binding affinity to specific receptors. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to conditions such as depression and anxiety, although further investigation is required to validate these findings.

The synthesis of 6-ethylpiperidine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications.

From a computational chemistry perspective, 6-ethylpiperidine-3-carboxylic acid has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can engage with proteins involved in metabolic pathways, suggesting potential applications in enzyme inhibition studies. Such insights are valuable for designing drugs that target specific biological processes.

The pharmaceutical industry continues to explore novel derivatives of 6-ethylpiperidine-3-carboxylic acid as part of their drug discovery pipelines. By leveraging its structural flexibility, chemists aim to develop molecules with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry have accelerated the exploration of this compound’s therapeutic potential.

Regulatory considerations also play a crucial role in the development and commercialization of compounds like 6-ethylpiperidine-3-carboxylic acid. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards before entering clinical trials or reaching the market. This rigorous oversight is essential for ensuring patient safety and therapeutic efficacy.

Future research directions may focus on exploring synthetic pathways that minimize waste and improve atom economy, aligning with green chemistry principles. Additionally, investigating the environmental impact of 6-ethylpiperidine-3-carboxylic acid derivatives could guide sustainable practices in pharmaceutical manufacturing.

In summary, 6-ethylpiperidine-3-carboxylic acid (CAS No. 1554584-30-3) is a valuable intermediate in pharmaceutical research and drug development. Its unique structural features make it suitable for synthesizing bioactive molecules targeting various diseases, particularly those affecting the central nervous system. As research progresses, this compound is expected to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.

1554584-30-3 (6-ethylpiperidine-3-carboxylic acid) Related Products

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)